

Application Notes and Protocols for the Ethopharmacological Assessment of Clopenthixol in Mice

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Compound of Interest

Compound Name: Clopenthixol

Cat. No.: B1202743

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Audience: Researchers, scientists, and drug development professionals.

Introduction

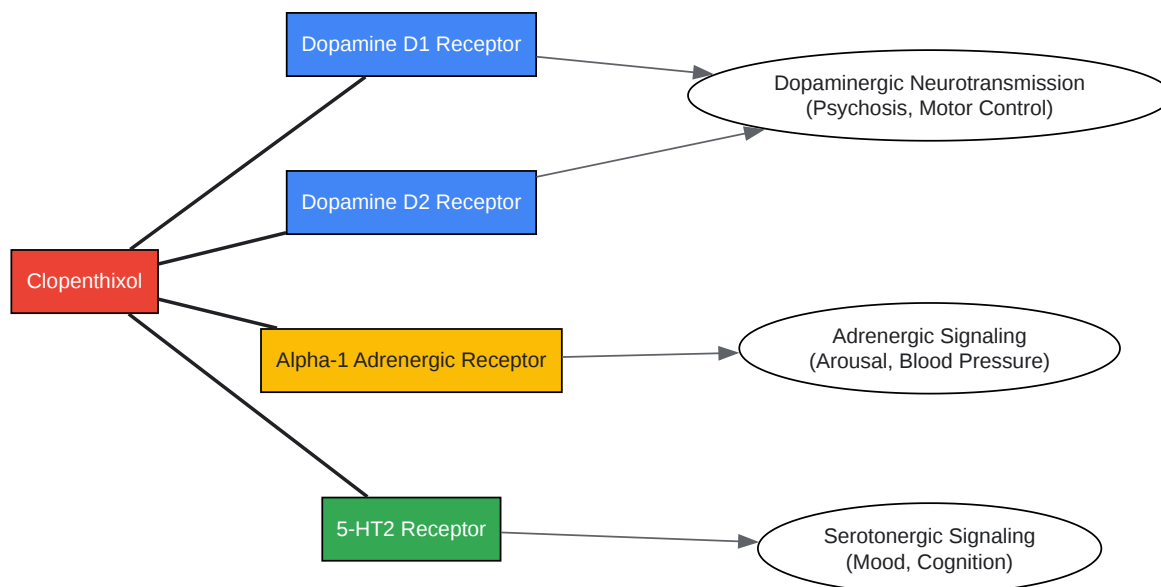
Clopenthixol, also known as **Zuclopenthixol**, is a typical antipsychotic drug belonging to the thioxanthene class.^{[1][2][3][4]} Its primary therapeutic action involves the antagonism of dopamine D1 and D2 receptors in the brain.^{[1][2][3][4][5]} Additionally, **Clopenthixol** exhibits high affinity for alpha-1-adrenergic and serotonin 5-HT₂ receptors, with weaker effects on histamine H₁ and muscarinic cholinergic receptors.^{[1][3]} This multimodal receptor profile underlies its antipsychotic effects and potential side effects.

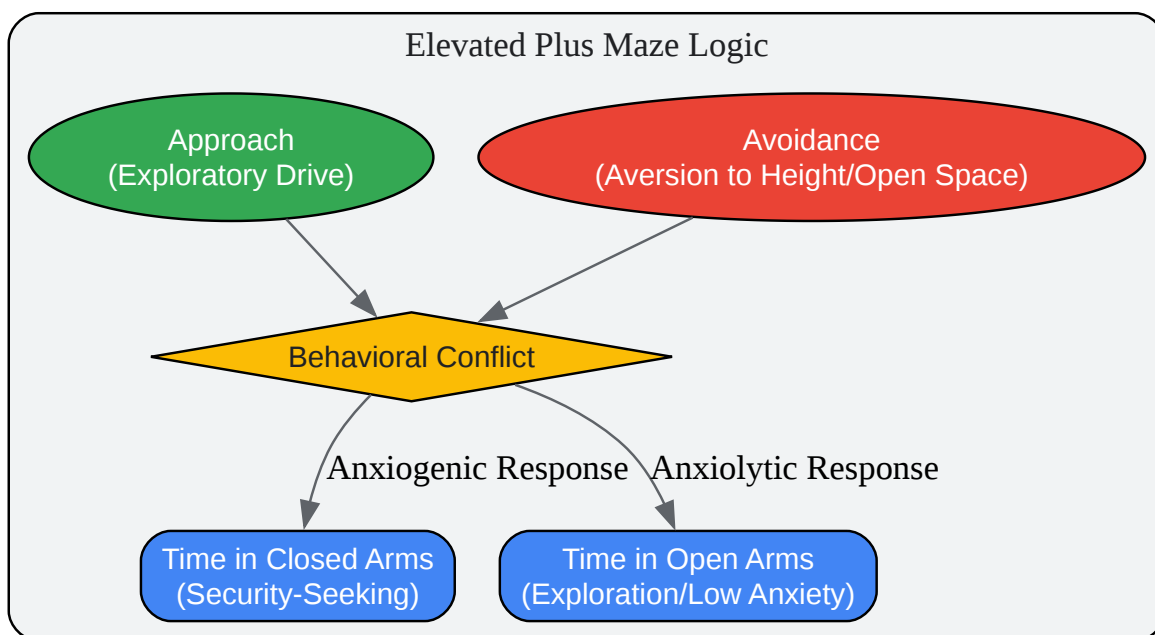
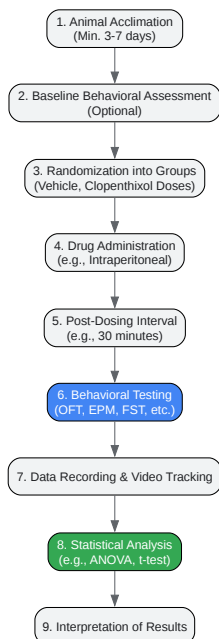
These application notes provide a framework for the ethopharmacological evaluation of **Clopenthixol** in mice, offering detailed protocols for assessing its effects on various behavioral domains, including aggression, locomotor activity, anxiety, and depression-like states.

Mechanism of Action

Clopenthixol's primary mechanism is the blockade of postsynaptic dopamine D1 and D2 receptors.^{[1][3][5]} Overactivity in dopaminergic pathways is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.^{[2][4]} By antagonizing these receptors, **Clopenthixol** mitigates excessive dopamine neurotransmission.^{[2][4]} Its interaction

with other receptors, such as 5-HT₂ and alpha-1 adrenergic receptors, may contribute to its overall therapeutic profile and side effects.^{[3][4]}





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